tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1-ethylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-15-8-6-11(7-9-15)10-14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIUAJDCHRNBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144348 | |
| Record name | Carbamic acid, N-[(1-ethyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-23-0 | |
| Record name | Carbamic acid, N-[(1-ethyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1-ethyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carbamate Formation via Boc Protection
The most straightforward method involves reacting 1-ethylpiperidin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This one-step protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : N-Ethyl-N,N-diisopropylamine (Hunig’s base) or triethylamine
- Temperature : 0°C to room temperature
- Yield : ~70–85% (estimated from analogous reactions)
A representative procedure from patent literature involves dissolving 1-ethylpiperidin-4-ylmethanamine in DCM, adding Hunig’s base (1.5 equiv), and dropwise Boc anhydride (1.2 equiv) at 0°C. After stirring overnight, the mixture is purified via silica gel chromatography to isolate the product. This method is favored for its simplicity but requires access to the amine precursor, which may necessitate additional synthesis steps.
Reductive Amination Approach
For cases where the amine is unavailable, reductive amination of 1-ethylpiperidin-4-one offers an alternative. The ketone is condensed with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Reaction Conditions :
- Solvent : Methanol or ethanol
- Catalyst : Acetic acid (for pH control)
- Reducing Agent : NaBH3CN (1.5 equiv)
- Yield : ~50–65% (based on similar piperidine derivatives)
After forming the secondary amine, Boc protection follows as described in Section 2.1. While this route avoids pre-synthesized amines, the low yields and sensitivity to reaction conditions (e.g., pH, moisture) limit its scalability.
Azide Reduction Pathway
This three-step method converts 1-ethylpiperidin-4-ylmethanol to the target carbamate:
- Mesylation : Treating the alcohol with methanesulfonyl chloride (MsCl) and a base to form the mesylate.
- Azide Displacement : Reacting the mesylate with sodium azide (NaN3) in dimethylformamide (DMF).
- Reduction and Protection : Reducing the azide to an amine using hydrogen gas and palladium on carbon (Pd/C), followed by Boc protection.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | MsCl, Hunig’s base | DCM, 0°C → RT | ~90% |
| 2 | NaN3, DMF | 60°C, 12 h | ~75% |
| 3 | H2/Pd-C, Boc2O | MeOH, RT | ~80% |
This route is reliable but involves hazardous intermediates (azides) and multiple purification steps, making it less suitable for industrial-scale production.
Adapted Hydrogenation Method from Patent Literature
A patent by CN107805218B describes a novel route for 4-Boc-aminopiperidine, which can be adapted for the target compound:
- Ketal Formation : React N-ethyl-4-piperidone with trimethyl orthoformate in methanol under acidic conditions.
- Imine Synthesis : Treat the ketal with tert-butyl carbamate, distilling off methanol to drive the reaction.
- Hydrogenation : Catalytically reduce the imine using Pd/C and hydrogen gas to yield the amine, followed by Boc protection.
Optimization Insights :
This method avoids unstable intermediates and leverages cost-effective reagents, though the requirement for high-pressure hydrogenation necessitates specialized equipment.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Direct Boc Protection | 1 | 70–85 | High | Low |
| Reductive Amination | 2 | 50–65 | Moderate | Moisture-sensitive |
| Azide Reduction | 3 | 60–75 | Low | Azide handling |
| Hydrogenation | 3 | 60–70 | High | High-pressure H2 |
The direct Boc protection method is optimal for laboratories with amine access, while the hydrogenation route offers better scalability for industrial applications.
Optimization Strategies and Reaction Conditions
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance azide displacement but complicate purification. Non-polar solvents (DCM) improve Boc protection efficiency.
- Catalyst Loading : Increasing Pd/C to 15% w/w in hydrogenation improves reaction rates but raises costs.
- Temperature Control : Maintaining 0°C during mesylation minimizes side reactions.
Challenges and Industrial Considerations
- Purification : Silica gel chromatography remains standard, but crystallization protocols are underdeveloped for this compound.
- Cost : 1-Ethylpiperidin-4-ylmethanamine costs ~$200/g (commercial suppliers), making precursor synthesis economically critical.
- Regulatory Compliance : Azide-based routes require stringent safety protocols, increasing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, especially under catalytic hydrogenation conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds structurally related to tert-butyl [(1-ethylpiperidin-4-yl)methyl]carbamate exhibit notable antimicrobial properties. For instance, derivatives have been shown to be effective against multidrug-resistant bacterial strains such as Staphylococcus aureus and Enterococcus faecium at low concentrations comparable to existing antibiotics . This suggests that similar applications could be explored for this compound.
2. Neuropharmacological Potential
The compound's interaction with neurotransmitter systems is a promising area of research. Preliminary data suggest that it may influence serotonin and dopamine pathways, which are critical in treating various psychiatric and neurological disorders. Further pharmacological profiling is necessary to elucidate specific interactions and mechanisms of action .
Case Study: Antimicrobial Efficacy
In a study examining the efficacy of various carbamate derivatives against resistant bacterial strains, one compound demonstrated significant bactericidal activity against Gram-positive bacteria while showing no toxicity to mammalian cell lines . This points to the potential for developing new antibiotics based on the structure of this compound.
Case Study: Neuropharmacological Investigations
Another investigation focused on compounds similar to this compound revealed their ability to modulate neurotransmitter receptors effectively. This research could pave the way for utilizing this compound in treating mood disorders or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbamate, it can inhibit acetylcholinesterase by carbamoylating the serine residue in the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl ) reduce the basicity of the piperidine nitrogen compared to electron-donating groups (e.g., ethyl). This impacts reactivity in subsequent deprotection or coupling reactions.
- Biological Activity : Pyrimidine- or pyridine-containing derivatives (e.g., ) are often prioritized in kinase inhibitor development due to their ability to engage in hydrogen bonding with target proteins .
This compound
Ethylation : Reacting piperidin-4-ylmethylamine with ethyl bromide or ethyl triflate in the presence of a base (e.g., Et₃N).
Carbamate Protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) under mild conditions .
Reactivity Differences :
- Acetylated derivatives are more resistant to hydrolysis than ethyl-substituted analogues due to the stability of the amide bond.
- Nitro-containing intermediates (e.g., in ) require reduction steps (Fe/NH₄Cl) to yield bioactive amines, adding complexity to synthesis.
Physicochemical and Pharmacological Properties
Solubility and Stability
- Lipophilicity : Ethyl and acetyl substituents increase logP compared to polar groups (e.g., pyridine derivatives), enhancing membrane permeability but reducing aqueous solubility .
- Stability : tert-Butyl carbamates are stable under basic conditions but cleaved by acids (e.g., HCl/MeOH), a property exploited in drug release .
Biological Activity
tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.336 g/mol
- Functional Groups : The compound features a tert-butyl group, a carbamate moiety, and an ethyl-substituted piperidine ring, which contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
Antibacterial Activity
Research indicates that similar carbamate derivatives exhibit strong bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria. The proposed mechanism involves:
- Membrane Depolarization : The compound may induce depolarization of the bacterial cytoplasmic membrane, disrupting membrane integrity and leading to cell death.
Enzyme Modulation
The compound has been shown to interact with various enzymes, particularly acetyl-CoA carboxylases (ACC), which are crucial in fatty acid biosynthesis. This interaction suggests:
- Inhibition of Fatty Acid Synthesis : By modulating ACC activity, the compound may influence lipid metabolism, which is relevant in metabolic disorders .
Neuroprotective Effects
Preliminary studies suggest that this compound may provide protective effects against neurodegenerative diseases. Its structural similarity to other piperidine derivatives hints at potential interactions with neurotransmitter systems, particularly:
- Cholinergic and Dopaminergic Pathways : The compound may modulate these pathways, contributing to its neuroprotective and possible antidepressant effects.
Biological Activity Summary Table
Study on Antimicrobial Properties
A study conducted on various carbamate derivatives demonstrated that compounds structurally related to this compound showed significant antimicrobial activity against a range of Gram-positive bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents.
Pharmacological Profiling
In a pharmacological study examining the effects of similar compounds on metabolic pathways, it was found that inhibitors of ACC significantly reduced hepatic malonyl-CoA levels in vivo. This suggests that this compound could have implications for treating metabolic syndrome by regulating fatty acid synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling tert-butyl chloroformate with (1-ethylpiperidin-4-yl)methanamine under alkaline conditions (e.g., triethylamine) in inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization is recommended for high-purity yields .
- Data Consideration : Reaction kinetics (temperature, solvent polarity) should be optimized using DOE (Design of Experiments) protocols. For example, lower temperatures (0–5°C) reduce unwanted hydrolysis of the carbamate group .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and piperidine ring protons (δ ~2.5–3.5 ppm). Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z ~257.26) .
- Contradictions : Discrepancies in spectral data may arise from residual solvents or stereoisomers. Compare with literature values for analogous carbamates .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
- Critical Factors : Avoid prolonged exposure to moisture or acidic/basic conditions, as the tert-butyl carbamate group is prone to hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream functionalization?
- Methodology : Perform comparative studies with non-tert-butyl analogs (e.g., methyl carbamates) in nucleophilic substitution or cross-coupling reactions. Kinetic assays (e.g., monitoring by TLC or LC-MS) reveal slower reaction rates due to steric effects .
- Case Study : In Pd-catalyzed couplings, tert-butyl carbamates require higher catalyst loading (e.g., 10 mol% Pd2(dba)3) compared to less hindered analogs .
Q. What strategies mitigate competing side reactions during deprotection of the tert-butyl carbamate group?
- Methodology : Use HCl/MeOH (4 M) at 0°C for controlled cleavage. Alternative methods include TFA/DCM (1:1 v/v) for acid-labile substrates. Monitor deprotection via FT-IR (loss of carbonyl peak at ~1700 cm⁻¹) .
- Data Contradictions : Overly harsh conditions (e.g., prolonged heating) may degrade the piperidine ring. Validate with orthogonal protecting groups (e.g., Fmoc) for sensitive applications .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodology : Standardize assay conditions (e.g., enzyme inhibition IC50 measurements) using reference compounds (e.g., known kinase inhibitors). Perform dose-response curves in triplicate to account for batch-to-batch variability .
- Example : Conflicting IC50 values for similar carbamates may arise from differences in cell permeability or solvent choice (DMSO vs. aqueous buffers) .
Key Research Challenges
- Stereochemical Control : The piperidine ring’s conformation may influence biological activity. Use chiral HPLC or X-ray crystallography (SHELX refinement ) to resolve enantiomers.
- Toxicity Profiling : Acute toxicity data are limited; prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
